molecular formula C12H8FN3O2 B2727586 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1226443-09-9

2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No. B2727586
CAS RN: 1226443-09-9
M. Wt: 245.213
InChI Key: SIRAMEYVKIDUOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring, fluorophenyl group, and nitrile group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo reactions such as hydrolysis or reduction, and the fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could affect its polarity, and the fluorophenyl group could influence its hydrophobicity .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds synthesized from the reaction of various chemicals including 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile have been evaluated for their antimicrobial and anticancer properties. These studies have shown that such compounds exhibit significant antibacterial and antitumor activities, highlighting their potential in developing new therapeutic agents. The structural elucidation of these compounds is based on spectral data and elemental analysis, providing insights into their chemical properties and mechanisms of action (Elewa et al., 2021).

Antioxidant Activity

Another application involves the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety using 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile as a key intermediate. These compounds have been evaluated for their antioxidant properties, with some showing activity nearly equivalent to that of ascorbic acid. This research points to the potential of these compounds in combating oxidative stress-related diseases (El‐Mekabaty, 2015).

Sensing Applications

The compound has also found applications in the development of colorimetric and fluorometric sensors for detecting the Lewis acidity of metal ions in aprotic solutions. This utility is based on the modulation of UV/vis absorption and fluorescence spectroscopic properties upon metal-ion complexation, indicating its potential in analytical chemistry for monitoring metal ion concentrations and activities (Hirano et al., 2010).

Asymmetric Synthesis

Furthermore, the asymmetric synthesis of atropisomeric 6-Aryl Pyrazinones via an unusual chirality transfer process, utilizing compounds similar to 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile, has been explored. This approach demonstrates the potential of such compounds in the stereoselective synthesis of pyrazinones, offering valuable insights into mechanisms of chirality transfer and the stabilization of atropisomers (Tulinsky et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would relate to how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2/c13-9-2-1-3-10(8-9)16-7-6-15(5-4-14)11(17)12(16)18/h1-3,6-8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRAMEYVKIDUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

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